Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Catalog No.
S6628431
CAS No.
31540-44-0
M.F
C11H22N2O2
M. Wt
214.30 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoat...

CAS Number

31540-44-0

Product Name

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

IUPAC Name

ethyl 3-(2-pyrrolidin-1-ylethylamino)propanoate

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)5-6-12-7-10-13-8-3-4-9-13/h12H,2-10H2,1H3

InChI Key

FCNSACLGZAQMRS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNCCN1CCCC1

Canonical SMILES

CCOC(=O)CCNCCN1CCCC1

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound characterized by its unique structure, which features a propanoate moiety linked to a pyrrolidine ring through an ethylamine bridge. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications. Its molecular formula is C13H26N2O2C_{13}H_{26}N_{2}O_{2}, and it has a molecular weight of approximately 242.36 g/mol .

  • Esters: Depending on the specific structure, some esters can be flammable or irritating [].
  • Amines: Primary amines can have irritant or corrosive properties [].
Typical for esters and amines. These include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Transesterification: This compound can react with different alcohols in the presence of an acid catalyst to form new esters.
  • Nucleophilic Substitution: The amino group may act as a nucleophile, allowing for further functionalization of the compound.

Research indicates that compounds similar to Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate exhibit various biological activities, including:

  • Antiviral Properties: Some derivatives have shown effectiveness against retroviral infections, possibly through inhibition of viral proteases .
  • Neuroactive Effects: Pyrrolidine-containing compounds are often studied for their potential impacts on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The synthesis of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the following steps:

  • Formation of the Pyrrolidine Derivative: The starting material, pyrrolidine, is reacted with an appropriate alkyl halide to form a substituted pyrrolidine.
  • Amine Coupling Reaction: The synthesized pyrrolidine is then coupled with an ethyl ester of propanoic acid using standard amine coupling techniques, often involving activating agents like carbodiimides.
  • Purification: The final product is purified through recrystallization or chromatography to obtain pure Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate.

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new antiviral or neuroactive drugs.
  • Chemical Research: Its unique structure makes it a valuable subject for studies on structure-activity relationships in medicinal chemistry.

Interaction studies involving Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological activity and potential side effects.

Several compounds share structural similarities with Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, including:

Compound NameStructure SimilarityUnique Features
Tert-butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoateSimilar backbone with different alkyl groupIncreased lipophilicity due to tert-butyl group
Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoateSimilar pyrrolidine and propanoate groupsVariation in ethyl substitution
Ethyl 3-(pyridin-2-ylamino)propanoateContains a pyridine instead of pyrrolidineDifferent biological activity profile due to nitrogen heteroatom

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate's uniqueness lies in its specific combination of structural features, which may confer distinct biological properties compared to these similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.168127949 g/mol

Monoisotopic Mass

214.168127949 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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